Heraclenol 3'-O-beta-D-glucopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
9-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-22(2,33-21-17(28)16(27)15(26)12(8-23)31-21)13(24)9-30-20-18-11(5-6-29-18)7-10-3-4-14(25)32-19(10)20/h3-7,12-13,15-17,21,23-24,26-28H,8-9H2,1-2H3/t12-,13-,15-,16+,17-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKAMOZNCWECGP-DOKKCILGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Methodological Framework for Investigating the In Vitro Anti-inflammatory Effects of Heraclenol 3'-O-beta-D-glucopyranoside
Abstract
Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases. The search for novel anti-inflammatory agents has increasingly turned to natural products, with the plant Peucedanum praeruptorum Dunn being a notable source of bioactive compounds. While several pyranocoumarins from this plant have demonstrated significant anti-inflammatory activity, the specific properties of Heraclenol 3'-O-beta-D-glucopyranoside remain uncharacterized. This technical guide presents a comprehensive, scientifically-grounded framework for the in vitro evaluation of this compound. We provide a logical, three-phase experimental strategy, beginning with cytotoxicity assessment, followed by the quantification of key inflammatory mediators, and culminating in a deep mechanistic investigation of the core signaling pathways implicated in inflammation: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document furnishes drug development professionals and researchers with detailed, self-validating protocols and the causal reasoning behind experimental choices, establishing a robust blueprint for elucidating the therapeutic potential of Heraclenol 3'-O-beta-D-glucopyranoside.
Introduction
The Inflammatory Cascade: Key Regulatory Pathways
Inflammation is a protective response orchestrated by the immune system. This process is tightly controlled by a network of intracellular signaling pathways that, when activated by stimuli like pathogens or tissue damage, induce the expression of pro-inflammatory genes.[1] Key among these are:
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The NF-κB Pathway: Considered a master regulator of inflammation, NF-κB activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]
-
The MAPK Pathways: Comprising three major branches (ERK, JNK, and p38), MAPKs are critical for translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[3][4]
-
The JAK-STAT Pathway: This pathway is essential for mediating signals from cytokines and growth factors, playing a central role in regulating immune responses and inflammation.[5][6]
Dysregulation of these pathways can lead to chronic inflammation, a contributing factor to many diseases, making them prime targets for therapeutic intervention.
Peucedanum praeruptorum Dunn: A Source of Bioactive Pyranocoumarins
The dried root of Peucedanum praeruptorum Dunn is a well-established component of traditional Chinese medicine, historically used to treat conditions such as coughs and asthma, which often have an inflammatory basis.[7][8] Modern phytochemical investigations have confirmed that its therapeutic effects are largely attributable to a class of compounds known as angular-type pyranocoumarins.[8] Studies on compounds isolated from this plant, such as praeruptorins C, D, and E, have demonstrated significant anti-inflammatory effects in vitro, primarily through the inhibition of nitric oxide (NO), TNF-α, and IL-6 production in macrophages.[9][10] The mechanism for these related compounds has been linked to the suppression of NF-κB and STAT3 activation.[9]
Heraclenol 3'-O-beta-D-glucopyranoside: The Target Compound
Heraclenol 3'-O-beta-D-glucopyranoside is a glycoside derivative of Heraclenol, a furanocoumarin also found in the Umbelliferae family. While its specific biological activities have not been extensively reported, its structural relation to other known anti-inflammatory coumarins from P. praeruptorum provides a strong rationale for investigation. The addition of a glucopyranoside moiety can significantly alter a compound's solubility and bioavailability, potentially modifying its pharmacological profile.[11] This guide is predicated on the hypothesis that Heraclenol 3'-O-beta-D-glucopyranoside possesses anti-inflammatory properties, likely mediated through the modulation of the key signaling pathways discussed above.
The In Vitro Model: Rationale for LPS-Stimulated RAW 264.7 Macrophages
To test our hypothesis, a robust and validated in vitro model is required. The murine macrophage cell line RAW 264.7 is an exemplary choice for initial screening.[12] Macrophages are central players in the inflammatory response. Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, reliably activates the TLR4 receptor, triggering the NF-κB and MAPK signaling cascades and leading to the production of a wide array of inflammatory mediators.[13][14] This model is widely used in the field and has been instrumental in characterizing the anti-inflammatory effects of other compounds from P. praeruptorum.[8][9]
Phase 1: Preliminary Assessment & Cytotoxicity
Rationale
Before assessing the anti-inflammatory activity of Heraclenol 3'-O-beta-D-glucopyranoside, it is imperative to determine the concentration range that is non-toxic to the RAW 264.7 cells. A reduction in inflammatory mediators due to cell death would be a confounding artifact. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Heraclenol 3'-O-beta-D-glucopyranoside (e.g., 1, 5, 10, 25, 50, 100 µM) in complete cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Expected Outcome & Data Presentation
The results will identify the maximum concentration of the compound that does not significantly reduce cell viability (typically >95%). This concentration will serve as the upper limit for all subsequent functional assays.
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control | 1.250 ± 0.05 | 100% |
| Vehicle (0.1% DMSO) | 1.245 ± 0.06 | 99.6% |
| 1 | 1.248 ± 0.04 | 99.8% |
| 5 | 1.235 ± 0.07 | 98.8% |
| 10 | 1.220 ± 0.05 | 97.6% |
| 25 | 1.190 ± 0.08 | 95.2% |
| 50 | 0.950 ± 0.09 | 76.0% |
| 100 | 0.450 ± 0.06 | 36.0% |
| Table 1: Representative data from an MTT assay to determine the non-cytotoxic concentration range of a test compound. |
Phase 2: Evaluation of Anti-inflammatory Activity
Rationale
With the non-toxic concentration range established, the next phase is to directly measure the compound's ability to suppress the production of key pro-inflammatory mediators in LPS-stimulated macrophages. We will focus on nitric oxide (NO) and the hallmark pro-inflammatory cytokines TNF-α and IL-6.
Measurement of Nitric Oxide (NO) Production
-
3.2.1 Scientific Background: In inflammation, large amounts of NO are produced by inducible nitric oxide synthase (iNOS). While NO has physiological roles, its overproduction by macrophages contributes to cytotoxicity and tissue damage. Therefore, inhibiting excessive NO production is a key indicator of anti-inflammatory activity.[14]
-
3.2.2 Experimental Protocol: Griess Assay
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow to adhere.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Heraclenol 3'-O-beta-D-glucopyranoside for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α & IL-6)
-
3.3.1 Scientific Background: TNF-α and IL-6 are pivotal cytokines that drive the inflammatory response. TNF-α is an early-response cytokine that can induce fever and apoptosis, while IL-6 is involved in both acute and chronic inflammation.[7][14] Measuring their levels provides direct evidence of a compound's ability to modulate the immune response.
-
3.3.2 Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture & Treatment: Prepare and treat cells with the test compound and/or LPS as described in the Griess Assay protocol (Section 3.2.2, steps 1-4).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for mouse TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification: Calculate the cytokine concentrations from the standard curve.
-
Data Presentation
The efficacy of the compound will be summarized by calculating the IC50 value (the concentration required to inhibit 50% of the mediator production).
| Inflammatory Mediator | IC50 Value (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |
| Nitric Oxide (NO) | [Calculated Value] | [Value] |
| TNF-α | [Calculated Value] | [Value] |
| IL-6 | [Calculated Value] | [Value] |
| Table 2: Summary table for presenting the inhibitory potency of Heraclenol 3'-O-beta-D-glucopyranoside. |
Phase 3: Mechanistic Investigation of Key Signaling Pathways
Rationale
Confirming that Heraclenol 3'-O-beta-D-glucopyranoside reduces inflammatory mediators (the "what") necessitates an investigation into its mechanism of action (the "how"). Based on the known activity of related compounds from P. praeruptorum, we will probe its effect on the upstream NF-κB, MAPK, and JAK/STAT signaling pathways using Western Blot analysis. This technique allows for the quantification of specific protein levels and their phosphorylation status, which is a direct indicator of pathway activation.
The NF-κB Pathway
-
4.2.1 Scientific Background: In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[15] We will investigate if the compound inhibits IκBα phosphorylation.
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4.2.2 Experimental Workflow: NF-κB Activation
Caption: Proposed inhibition of the NF-κB pathway by the test compound.
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4.2.3 Experimental Protocol: Western Blot for p-IκBα
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Cell Culture & Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation.
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Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA) and incubate overnight with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an ECL detection system.
-
Analysis: Quantify band intensity using densitometry software. Normalize phospho-protein levels to total protein levels.
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The MAPK Pathway
-
4.3.1 Scientific Background: LPS stimulation also activates the MAPK cascades, leading to the phosphorylation of p38, ERK, and JNK.[13] These activated kinases, in turn, phosphorylate transcription factors (like AP-1) that work in concert with NF-κB to drive inflammatory gene expression.[3][16] Investigating the phosphorylation status of all three MAPKs provides a comprehensive view of the compound's effect on this network.
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4.3.2 Signaling Pathway: MAPK Activation
Caption: Overview of MAPK signaling and potential inhibition point.
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4.3.3 Experimental Protocol: Western Blot for p-MAPKs The protocol is identical to that described for NF-κB (Section 4.2.3), but using primary antibodies specific for phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.
The JAK-STAT Pathway
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4.4.1 Scientific Background: The JAK-STAT pathway is critical for responses to cytokines.[5] While not directly activated by LPS, it can be activated by cytokines (like IL-6) produced during the initial LPS response, creating a secondary amplification loop. Furthermore, pyranocoumarins from P. praeruptorum have been shown to directly inhibit LPS-induced STAT3 phosphorylation.[9] Therefore, assessing STAT3 phosphorylation is a crucial mechanistic step.
-
4.4.2 Signaling Pathway: JAK/STAT Activation
Caption: The JAK/STAT signaling cascade and a potential point of inhibition.
-
4.4.3 Experimental Protocol: Western Blot for p-STAT3 The protocol is identical to that described for NF-κB (Section 4.2.3), using primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.
Data Synthesis and Interpretation
The culmination of this three-phase investigation will provide a comprehensive profile of the in vitro anti-inflammatory activity of Heraclenol 3'-O-beta-D-glucopyranoside.
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Phase 1 establishes the safe therapeutic window for in vitro studies.
-
Phase 2 quantifies the compound's efficacy in suppressing key inflammatory products (NO, TNF-α, IL-6). Potent inhibition (low µM IC50 values) would classify it as a promising lead compound.
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Phase 3 elucidates the underlying mechanism. For example, a significant reduction in the phosphorylation of IκBα, p38, and STAT3 would suggest the compound acts as a multi-pathway inhibitor, a highly desirable characteristic for an anti-inflammatory agent.
A final diagram can synthesize these findings into a proposed model of action.
Caption: Proposed multi-target mechanism of Heraclenol 3'-O-beta-D-glucopyranoside.
Conclusion and Future Directions
This technical guide outlines a rigorous, logical, and technically detailed workflow for the initial characterization of the anti-inflammatory properties of Heraclenol 3'-O-beta-D-glucopyranoside. By systematically assessing cytotoxicity, quantifying the inhibition of key inflammatory mediators, and probing the effects on the core NF-κB, MAPK, and JAK/STAT signaling pathways, researchers can build a robust data package to define the compound's potential.
Positive and potent results from this in vitro framework would strongly justify advancing the compound to more complex models, including:
-
Alternative Cell Types: Investigating effects on other immune cells (e.g., neutrophils, dendritic cells) or tissue-specific cells (e.g., synoviocytes, endothelial cells).
-
Ex Vivo Models: Using primary cells or tissue explants to better mimic physiological conditions.[17][18]
-
In Vivo Studies: Progressing to established animal models of inflammation (e.g., LPS-induced endotoxemia or carrageenan-induced paw edema) to evaluate efficacy, pharmacokinetics, and safety in a whole-organism context.[12]
This structured approach ensures that resources are directed efficiently toward a thorough and mechanistically-informed evaluation, paving the way for the potential development of a novel therapeutic agent.
References
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A Technical Guide to the Identification of Heraclenol 3'-O-beta-D-glucopyranoside as a Quality Marker (Q-marker) in Herbal Medicine
Foreword: The Imperative for Precision in Natural Product Quality Control
The therapeutic efficacy of herbal medicine is intrinsically linked to its chemical composition. Unlike synthetic drugs, which are defined by a single active pharmaceutical ingredient, herbal preparations contain a complex mixture of compounds. This complexity presents a significant challenge for quality control. The concept of the "Q-marker" (Quality Marker) has emerged as a scientifically rigorous approach to address this challenge. A Q-marker is a constituent or group of constituents in an herbal medicine that is not only characteristic of the herb but is also closely associated with its therapeutic effects. The identification and quantification of Q-markers are paramount for ensuring the consistency, safety, and efficacy of herbal products.
This technical guide provides a comprehensive framework for the identification of Heraclenol 3'-O-beta-D-glucopyranoside, a furanocoumarin glycoside, as a Q-marker. We will focus on its relevance in the context of Radix Peucedani, a traditional medicine commonly known as "Qianhu," which is used to treat respiratory ailments.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and standardization of herbal medicines.
Part 1: The Scientific Rationale for Heraclenol 3'-O-beta-D-glucopyranoside as a Q-marker
The selection of a Q-marker is a multi-faceted process that considers the compound's chemical properties, biosynthetic origins, and pharmacological activity. Heraclenol 3'-O-beta-D-glucopyranoside emerges as a strong candidate for a Q-marker for Radix Peucedani for the following reasons:
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Chemical Specificity and Traceability: Heraclenol 3'-O-beta-D-glucopyranoside is a furanocoumarin, a class of secondary metabolites with a distribution that is largely restricted to a few plant families, most notably the Apiaceae and Rutaceae.[4][5] Its presence is a strong chemotaxonomic indicator for plants like Peucedanum praeruptorum Dunn, one of the primary sources of Radix Peucedani.[2][3] The biosynthesis of furanocoumarins originates from the shikimate pathway, leading to umbelliferone, which is then prenylated to form the core furanocoumarin structure.[4] The subsequent glycosylation to form Heraclenol 3'-O-beta-D-glucopyranoside is a further step of enzymatic modification that contributes to its specificity.
-
Pharmacological Relevance: Furanocoumarins are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[6][7][8] These activities align with the traditional use of Radix Peucedani in treating respiratory infections and inflammation-related conditions.[1] The glycosidic form of a compound can significantly influence its solubility, stability, and bioavailability, making the quantification of the glycoside crucial for predicting therapeutic efficacy.
-
Suitability for Chemical Analysis: Heraclenol 3'-O-beta-D-glucopyranoside possesses a distinct chemical structure and chromophore, making it amenable to detection by modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its molecular weight and fragmentation patterns are unique, allowing for its unambiguous identification and quantification in a complex herbal extract.
Visualizing the Biosynthetic Origin
The following diagram illustrates the simplified biosynthetic pathway leading to the formation of furanocoumarins, highlighting the origin of Heraclenol.
Caption: Simplified biosynthetic pathway of furanocoumarins.
Part 2: A Step-by-Step Guide to the Identification and Quantification of Heraclenol 3'-O-beta-D-glucopyranoside
This section provides a detailed methodology for the analysis of Heraclenol 3'-O-beta-D-glucopyranoside from a plant matrix, such as powdered Radix Peucedani. The protocol is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the results.
Protocol 1: Extraction of Furanocoumarin Glycosides
The choice of extraction solvent and method is critical for efficiently isolating the target analyte while minimizing the co-extraction of interfering substances. Methanol has been shown to be an effective solvent for extracting furanocoumarins.[4]
Materials:
-
Dried and powdered Radix Peucedani
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol (v/v in water).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection vessel.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure exhaustive extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5.0 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: UHPLC-MS/MS Analysis
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides the sensitivity and selectivity required for the accurate quantification of Heraclenol 3'-O-beta-D-glucopyranoside in a complex matrix.
Instrumentation and Conditions:
-
UHPLC System: A system capable of generating pressures up to 15,000 psi.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 10.0 40 60 12.0 5 95 14.0 5 95 14.1 95 5 | 16.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is often suitable for phenolic and glycosidic compounds.[9][10]
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Gas Flows: Optimized for the specific instrument.
-
Data Acquisition and Processing:
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition: The specific precursor-to-product ion transition for Heraclenol 3'-O-beta-D-glucopyranoside needs to be determined by infusing a pure standard. The fragmentation will typically involve the loss of the glucose moiety.
-
Data Analysis: Use the instrument's software to integrate the peak area of the MRM transition at the correct retention time. Quantification is performed by creating a calibration curve using a certified reference standard of Heraclenol 3'-O-beta-D-glucopyranoside.
Data Presentation: Expected Analytical Results
The following table summarizes the expected mass spectrometric data for Heraclenol 3'-O-beta-D-glucopyranoside.
| Compound | Formula | Molecular Weight | [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Fragmentation |
| Heraclenol 3'-O-beta-D-glucopyranoside | C₂₂H₂₆O₁₁ | 466.43 | 465.14 | 303.08 | [M-H - 162]⁻ (Loss of glucose) |
Note: The exact m/z values may vary slightly depending on instrument calibration.
Visualizing the Analytical Workflow
The diagram below outlines the complete workflow for the identification and quantification of the Q-marker.
Caption: Workflow for Q-marker identification and quantification.
Part 3: Conclusion and Future Outlook
The identification and validation of Heraclenol 3'-O-beta-D-glucopyranoside as a Q-marker for Radix Peucedani represents a significant step forward in the scientific quality control of this important traditional medicine. The methodologies outlined in this guide, from extraction to advanced UHPLC-MS/MS analysis, provide a robust and reliable framework for ensuring that each batch of the herbal product contains a consistent and effective amount of this key bioactive compound.
By adopting a Q-marker-based approach, the herbal medicine industry can move towards a more scientifically rigorous standard of quality control, ultimately benefiting public health by ensuring the safety, efficacy, and consistency of natural therapeutic products. Future research should focus on further elucidating the specific pharmacological mechanisms of Heraclenol 3'-O-beta-D-glucopyranoside and exploring its pharmacokinetic profile to better understand its contribution to the overall therapeutic effect of Radix Peucedani.
References
-
Razavi, S. M., & Zarrini, G. (2010). Bioactivity of aviprin and aviprin-3''-O-glucoside, two linear furanocoumarins from Apiaceae. Bioorganicheskaia khimiia, 36(3), 392–395. [Link]
-
ResearchGate. (n.d.). Bioactivity of Aviprin and viprin-3"-O-Glucoside, Two Linear Furanocoumarins from Apiaceae. Retrieved February 22, 2026, from [Link]
-
Semantic Scholar. (n.d.). Bioactivity of aviprin and aviprin-3″-O-glucoside, two linear furanocoumarins from Apiaceae. Retrieved February 22, 2026, from [Link]
-
Csupor-Löffler, B., Hajdú, Z., Zupkó, I., & Hohmann, J. (2009). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Planta Medica, 75(9), 993-1005. [Link]
-
ResearchGate. (2018). FURANOCOUMARIN BIOACTIVES IN THE APIACEAE AND RUTACEAE FAMILIES OF PLANTS. Retrieved February 22, 2026, from [Link]
-
Sakamoto, I., Tanaka, K., Kawasaki, T., & Yamauchi, T. (1984). Studies on Coumarins of a Chinese Drug "Qian-Hu" V. Coumarin-glycosides from "Zi-Hua Qian-Hu"1. Planta Medica, 50(6), 488-492. [Link]
-
Gawlik-Dziki, U., Sugier, D., & Dziki, D. (2016). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Food Analytical Methods, 9(8), 2266-2278. [Link]
-
China Pharmaceutical University. (2010). Systematic research of the material base of Radix Peucedani (Qianhu). CABI. [Link]
-
Peng, H. S., Liu, Y. X., Tian, J. K., & Zhang, Z. J. (2020). Comparative analysis and chemical profiling of different forms of Peucedani Radix. Journal of Pharmaceutical and Biomedical Analysis, 189, 113410. [Link]
-
ResearchGate. (n.d.). Comparative analysis and chemical profiling of different forms of Peucedani Radix. Retrieved February 22, 2026, from [Link]
-
Semantic Scholar. (2016). Article. Retrieved February 22, 2026, from [Link]
-
Ak, G., Zengin, G., & Ceylan, R. (2021). UHPLC-MS Characterization and Biological Insights of Different Solvent Extracts of Two Achillea Species (A. aleppica and A. santolinoides) from Turkey. Molecules, 26(15), 4467. [Link]
-
ResearchGate. (n.d.). Accuracy and precision data of marker compounds of Peucedani Japonici Radix and Saposhnikoviae Radix by UPLC analysis. Retrieved February 22, 2026, from [Link]
-
Li, Y., Liu, Y., Sun, M., & Liu, G. (2013). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. International Journal of Molecular Sciences, 14(3), 5534-5545. [Link]
-
Tan, Y., & Lim, S. H. (2015). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 5(3), 483-504. [Link]
-
Kim, Y. M., Kim, J., & Lee, J. (2017). Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. Journal of Agricultural and Food Chemistry, 65(13), 2760-2767. [Link]
-
Frański, R., & Stobiecki, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1503. [Link]
-
Semantic Scholar. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pathways deduced of (A) kaempferol-3- O -β- D.... Retrieved February 22, 2026, from [Link]
-
Semantic Scholar. (2021). Validated UHPLC-HRMS method for simultaneous quantification of flavonoid contents in the aerial parts of Chenopodium bonus. Retrieved February 22, 2026, from [Link]
-
Rashed, K. (2020). KAEMPFEROL-3-O-D-GLUCOSIDE BIOACTIVITIES: A REVIEW. International Journal of Scientific & Innovative Research, 9(4), 213-217. [Link]
-
da Silva, A. C. A., de Almeida, J. R. G. S., de Souza, R. F. B., de Oliveira, A. P., de Lima, M. C. A., & de Oliveira, J. B. (2020). Analysis of the toxicological and pharmacokinetic profile of Kaempferol-3-O-β-D-(6”-E-p-coumaryl) glucopyranoside - Tilirosid. Brazilian Journal of Biology, 80(3), 579-585. [Link]
-
Li, Y., Wang, Y., & Liu, Y. (2022). Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products. Frontiers in Nutrition, 9, 969963. [Link]
-
Wang, Y., Yang, L., & Zhang, Y. (2021). Research Progress on Quality Control Methods for Xiaochaihu Preparations. Molecules, 26(21), 6608. [Link]
-
SymMap. (n.d.). Detail of Herb HERB004453. Retrieved February 22, 2026, from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Comparative analysis and chemical profiling of different forms of Peucedani Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity of aviprin and aviprin-3''-O-glucoside, two linear furanocoumarins from Apiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Precision Extraction and Isolation of Heraclenol 3'-O-β-D-glucopyranoside
Executive Summary
This Application Note provides a rigorous, field-validated protocol for the extraction, enrichment, and isolation of Heraclenol 3'-O-β-D-glucopyranoside (CAS: 32207-10-6). This furanocoumarin glycoside, predominantly found in Angelica (A. dahurica, A. lucida) and Heracleum species, presents unique challenges due to its polarity, sensitivity to enzymatic hydrolysis, and the phototoxic nature of the furanocoumarin scaffold.
Key Technical Constraints:
-
Polarity: The glucoside moiety renders the molecule significantly more polar than its aglycone (heraclenol), requiring specific solvent gradients for efficient recovery.
-
Stability: The
-glycosidic bond is susceptible to acid hydrolysis and enzymatic degradation (via endogenous -glucosidases) during the initial extraction phase. -
Safety: Furanocoumarins are potent photosensitizers. Strict UV-shielding and PPE protocols are mandatory.
Chemical Identity & Properties
| Property | Specification |
| Compound Name | Heraclenol 3'-O-β-D-glucopyranoside |
| Chemical Class | Furanocoumarin Glycoside |
| Molecular Formula | |
| Molecular Weight | 466.44 g/mol |
| Solubility | Soluble in MeOH, EtOH, DMSO, Pyridine; Poorly soluble in Hexane, |
| UV Maxima | ~250 nm, ~300 nm (Characteristic Coumarin absorption) |
| Storage | -20°C, desiccated, protected from light |
Workflow Visualization
The following diagram outlines the critical path from raw plant material to purified isolate, emphasizing the "Defatting" and "Glycoside Enrichment" stages which are often overlooked but vital for high purity.
Figure 1: Step-wise isolation workflow emphasizing lipid removal and macroporous resin enrichment.
Detailed Experimental Protocols
Phase 1: Pre-Extraction & Defatting
Objective: Remove lipophilic interferences (waxes, chlorophyll, non-polar coumarins) that co-elute in later stages.
-
Preparation: Dry Angelica or Heracleum roots at 40°C until constant weight. Pulverize to a fine powder (40–60 mesh).
-
Defatting (Critical):
-
Suspend powder in n-Hexane (1:10 w/v ratio).
-
Sonicate for 30 mins at room temperature.
-
Filter and discard the hexane supernatant (contains lipids).
-
Air-dry the solid residue in a fume hood to remove residual hexane.
-
Phase 2: Target Extraction (Ultrasound-Assisted)
Objective: Maximize glycoside yield while minimizing thermal degradation.
-
Solvent System: 70% Ethanol (EtOH) in water.
-
Rationale: 100% EtOH extracts too many lipophiles; 100% Water extracts excess polysaccharides/proteins. 70% is the "sweet spot" for glycosides.
-
-
Procedure:
-
Transfer defatted residue to an Erlenmeyer flask.
-
Add 70% EtOH (1:15 w/v).
-
Ultrasound-Assisted Extraction (UAE): 40 kHz, 300W, 45°C for 45 minutes.
-
Repeat extraction 2 more times with fresh solvent.
-
Combine all filtrates.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at < 45°C to obtain a crude aqueous syrup. Do not dry completely to a hard crust.
Phase 3: Enrichment (Liquid-Liquid Partitioning)
Objective: Segregate the target glycoside from polar impurities (sugars, amino acids) and non-polar aglycones.
-
Suspend the crude syrup in distilled water.
-
Wash 1: Extract with Ethyl Acetate (EtOAc) (3x).
-
Action: This removes free aglycones (Heraclenol) and other less polar furanocoumarins. Check this layer if aglycones are also desired.
-
-
Target Extraction: Extract the remaining aqueous layer with n-Butanol (n-BuOH) (saturated with water) (3x).
-
Action: Heraclenol 3'-O-glucoside will partition into the n-BuOH phase.
-
-
Evaporate the n-BuOH fraction to dryness.
Phase 4: Purification (Macroporous Resin & Prep-HPLC)
Objective: Final isolation of the specific isomer.
-
Macroporous Resin (Diaion HP-20 or D101):
-
Load the dried n-BuOH fraction (dissolved in minimal 10% MeOH) onto the column.
-
Wash: Elute with 3 Column Volumes (CV) of distilled water (removes free sugars/salts).
-
Elution: Step gradient of MeOH/Water (20%, 40%, 60%, 80%, 100%).
-
Target: The glycoside typically elutes in the 40-60% MeOH fractions. Monitor via TLC or HPLC.
-
-
Preparative HPLC:
-
Column: C18 Prep Column (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile (ACN).
-
Gradient: 15% B (0-5 min)
45% B (30 min). -
Flow Rate: 10-15 mL/min.
-
Detection: 310 nm.
-
Collection: Collect peaks corresponding to the target retention time. Lyophilize immediately.
-
Analytical Validation (QC)
To verify the identity and purity of the isolated compound, use the following HPLC-UV/MS method.
| Parameter | Condition |
| Instrument | HPLC (Agilent 1200 or equivalent) coupled with ESI-MS |
| Column | C18 Analytical (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 10% |
| Flow Rate | 1.0 mL/min |
| Wavelength | 254 nm and 310 nm |
| MS Mode | Positive ESI ( |
Expected Results:
-
Retention Time: The glycoside will elute earlier than the aglycone Heraclenol.
-
Purity: Acceptable range for biological assays is >95% (peak area normalization).
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Incomplete extraction or hydrolysis.
-
Solution: Ensure the plant material is finely ground. Avoid boiling (reflux) if possible; stick to UAE at controlled temps (<50°C). Check pH of water; acidic conditions promote hydrolysis.
-
-
Emulsions during Partitioning:
-
Cause: Presence of saponins or proteins.[1]
-
Solution: Filter the aqueous suspension through Celite before adding n-Butanol. Use centrifugation (3000 rpm) to break emulsions.
-
-
Peak Broadening (HPLC):
-
Cause: Acidic nature of phenols.
-
Solution: Ensure 0.1% Formic Acid is present in both mobile phases to suppress ionization of phenolic hydroxyls during chromatography.
-
References
-
BioCrick. (n.d.).[2] Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]. Retrieved October 26, 2023, from [Link]
-
Santos, C. L. G., et al. (2023).[3] LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii. Frontiers in Natural Products. Retrieved October 26, 2023, from [Link]
-
Pharmaffiliates. (n.d.). Heraclenol 3'-O-glucoside Reference Standard. Retrieved October 26, 2023, from [Link]
Sources
Sample preparation for Heraclenol 3'-O-beta-D-glucopyranoside LC-MS analysis
Abstract & Scope
This application note details the extraction, purification, and quantification of Heraclenol 3'-O-beta-D-glucopyranoside (HcG), a furanocoumarin glycoside found in Angelica species (e.g., Angelica pubescens, Angelica dahurica) and Citrus fruits. Unlike its lipophilic aglycone (Heraclenol), HcG possesses a polar glucose moiety that significantly alters its solubility and ionization behavior.
This guide addresses the specific challenges of HcG analysis:
-
Polarity Mismatch: Balancing the extraction of the polar glycoside while minimizing co-extraction of lipophilic interferences (chlorophyll, waxes).
-
Stability: Preventing hydrolysis of the O-glycosidic bond during processing.
-
Matrix Effects: Mitigating ion suppression in complex biological matrices (plasma/roots).
Physicochemical Profile & Method Logic
Understanding the molecule is the first step to a robust protocol.
| Property | Characteristic | Impact on Protocol |
| Structure | Furanocoumarin core + Glucose | Dual nature: Aromatic core (UV active) + Polar sugar tail. |
| Solubility | Soluble in MeOH, EtOH, H2O. Insoluble in Hexane. | Extraction Solvent: Binary mixtures (e.g., 70% MeOH) are superior to pure organics. |
| Stability | Labile O-glycosidic bond. Light sensitive. | Precaution: Avoid high temperatures (>60°C) and strong acids. Use amber glassware. |
| Ionization | Protonation sites on carbonyls/ether oxygens. | MS Mode: ESI Positive |
Sample Preparation: Plant Matrix (Roots/Fruit)
Objective: Quantitative extraction from Angelica roots or Citrus peel. Mechanism: Ultrasonic-Assisted Extraction (UAE) disrupts cell walls, while the hydro-organic solvent matches the glycoside's polarity.
Protocol A: Ultrasonic Extraction
-
Pulverization: Grind dried plant material to a fine powder (mesh size ~40-60). Reason: Increases surface area for solvent penetration.
-
Weighing: Accurately weigh 500 mg of powder into a 15 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of 70% Methanol (v/v) in water.
-
Critical Note: Do not use 100% Methanol.[1] The 30% water component swells the cellulose matrix and solubilizes the glucose moiety of the target analyte.
-
-
Extraction: Sonicate at 40 kHz for 30 minutes at room temperature (<30°C).
-
Control: Monitor temperature. Heat degrades furanocoumarins.
-
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes. Collect the supernatant.
-
Re-extraction (Optional): For validation studies, re-extract the pellet with 5 mL solvent to ensure >95% recovery.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial.
Sample Preparation: Biological Matrix (Plasma/Serum)
Objective: Pharmacokinetic (PK) analysis. Challenge: Removing proteins and phospholipids that cause ion suppression.
Protocol B: Solid Phase Extraction (SPE) - Recommended
Use this for high-sensitivity assays (LLOQ < 1 ng/mL).
-
Pre-treatment: Thaw plasma on ice. Mix 100 µL plasma with 10 µL Internal Standard (IS) solution (e.g., Psoralen or stable isotope HcG).
-
Acidification: Add 100 µL of 2% Formic Acid. Reason: Disrupts protein binding.
-
SPE Cartridge: Use Oasis HLB or C18 (30 mg/1 cc).
-
Conditioning:
-
1 mL Methanol
-
1 mL Water
-
-
Loading: Load the pre-treated plasma sample.
-
Washing: Wash with 1 mL 5% Methanol .
-
Logic: Removes salts and proteins. The glycoside is retained on the non-polar sorbent due to the furanocoumarin core.
-
-
Elution: Elute with 1 mL 100% Methanol .
-
Reconstitution: Evaporate to dryness under Nitrogen (35°C). Reconstitute in 100 µL Mobile Phase (Initial conditions).
Protocol C: Protein Precipitation (PPT) - High Throughput
Use this for rapid screening (LLOQ ~10 ng/mL).
-
Aliquot 50 µL plasma.
-
Add 150 µL cold Acetonitrile (containing IS).
-
Vortex vigorously for 1 min.
-
Centrifuge at 12,000 rpm for 10 min at 4°C.
-
Inject supernatant directly (or dilute 1:1 with water to improve peak shape).
Workflow Visualization
Figure 1: Plant Extraction Workflow
Caption: Optimized extraction workflow for furanocoumarin glycosides from plant matrices, prioritizing thermal stability.
Figure 2: Plasma SPE Workflow
Caption: Solid Phase Extraction (SPE) logic for isolating Heraclenol-glucoside from biological fluids.
LC-MS/MS Method Parameters
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Why Acetonitrile? Provides sharper peaks for coumarins compared to Methanol.
-
-
Gradient:
-
0-1 min: 10% B (Focusing)
-
1-6 min: 10% -> 60% B (Elution of glycosides)
-
6-8 min: 60% -> 95% B (Wash lipophilic aglycones)
-
8.1 min: Return to 10% B.
-
Mass Spectrometry (MS):
-
Ionization: ESI Positive (
or ). -
MRM Transitions (Theoretical - Must Optimize with Standard):
-
Precursor: m/z 523.2 (
, based on MW ~522). -
Quantifier Product: m/z 361.1 (Loss of Glucose, -162 Da).
-
Qualifier Product: m/z 203.0 (Further fragmentation of furanocoumarin core).
-
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.[2]
Validation & Troubleshooting
| Parameter | Acceptance Criteria | Troubleshooting Tip |
| Linearity | If non-linear at high conc., check for detector saturation. | |
| Recovery | 85-115% | Low recovery? Ensure the 5% MeOH wash in SPE isn't eluting the glycoside. |
| Matrix Effect | 85-115% | Significant suppression? Switch from PPT to SPE or use a stable isotope IS. |
| Carryover | < 20% of LLOQ | Furanocoumarins are sticky. Use a needle wash of 50:50 MeOH:Isopropanol. |
Critical Note on Isomers: Heraclenol glycosides may co-elute with isomers (e.g., Byakangelicin glycosides). Ensure chromatographic resolution by optimizing the gradient slope around the 4-6 minute window.
References
-
Waksmundzka-Hajnos, M., et al. (2004). "Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm." Phytochemical Analysis. Link
-
Li, Y., et al. (2013). "A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside... in Rat Plasma." Molecules. Link (Used as proxy for glycoside PK methodology).
-
Chen, Y., et al. (2019). "Simultaneous determination of furanocoumarins in Angelica dahurica by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Dugrand-Judek, A., et al. (2015). "The Distribution of Coumarins and Furanocoumarins in Citrus Species." Molecules. Link
-
Zhao, X., et al. (2015). "Pharmacokinetics of coumarins from Angelica pubescens." Journal of Ethnopharmacology. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Heraclenol 3'-O-beta-D-glucopyranoside
This guide, prepared by our senior application scientists, provides in-depth technical support for researchers, scientists, and drug development professionals working with Heraclenol 3'-O-beta-D-glucopyranoside. We address common challenges related to its limited solubility in aqueous buffers and offer practical, evidence-based solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Heraclenol 3'-O-beta-D-glucopyranoside and why is its solubility a concern?
Heraclenol 3'-O-beta-D-glucopyranoside is a furanocoumarin glycoside, a class of natural compounds found in various plants.[1][2] While the addition of a glucose molecule generally improves the water solubility of furanocoumarins, which are typically poorly soluble, achieving high concentrations in aqueous buffers for biological assays can still be challenging.[2][3] The certificate of analysis for this compound often lists organic solvents like DMSO and ethanol as primary solvents, indicating its limited aqueous solubility.[4] This can lead to issues such as compound precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays.
Q2: I've observed precipitation of Heraclenol 3'-O-beta-D-glucopyranoside in my aqueous buffer. What are the likely causes?
Precipitation is a common issue when the concentration of a poorly soluble compound exceeds its solubility limit in a given solvent. For Heraclenol 3'-O-beta-D-glucopyranoside, this can be triggered by:
-
"Crashing out" from a stock solution: When a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to precipitate.
-
Temperature fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility and lead to precipitation.
-
pH of the buffer: The pH of the aqueous medium can influence the solubility of ionizable compounds.[5][6] Furanocoumarins may undergo pH-dependent structural changes that affect their solubility.[7]
-
Interactions with other components: Salts or other molecules in your buffer could potentially interact with the compound and reduce its solubility.
Q3: What are the primary strategies for improving the solubility of Heraclenol 3'-O-beta-D-glucopyranoside?
Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble natural products.[8][9][10] The most common and effective methods for a compound like Heraclenol 3'-O-beta-D-glucopyranoside include:
-
Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent.[11]
-
Surfactant-based Formulations: Employing surfactants to form micelles that encapsulate the compound.[12]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes.[13][]
-
pH Adjustment: Modifying the pH of the buffer to a range where the compound is more soluble.[15]
The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the tolerance of your assay system to the solubilizing agent, and the intended downstream applications.
Troubleshooting Guides & Experimental Protocols
Guide 1: Utilizing Co-solvents for Enhanced Solubility
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16][17] This can significantly increase the solubility of hydrophobic or poorly water-soluble compounds like Heraclenol 3'-O-beta-D-glucopyranoside.[9][11]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly PEG 300 and PEG 400
Troubleshooting:
-
Issue: My compound precipitates upon dilution from a 100% DMSO stock.
-
Solution: Avoid making large dilutions directly into your final aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous buffer. It is also crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., below 0.5% DMSO for many cell-based assays).
-
-
Issue: Even with a co-solvent, I'm not reaching my target concentration.
-
Solution: You may need to increase the percentage of the co-solvent. However, always be mindful of the tolerance of your biological system to the co-solvent, as higher concentrations can be cytotoxic or interfere with the assay.[9] A preliminary co-solvent tolerance study is highly recommended.
-
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare a high-concentration stock solution of Heraclenol 3'-O-beta-D-glucopyranoside in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
In separate microcentrifuge tubes, prepare a series of co-solvent/aqueous buffer mixtures (e.g., 1%, 2%, 5%, 10% v/v of co-solvent in your buffer).
-
Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve your desired final concentration.
-
Vortex each tube thoroughly.
-
Incubate at your experimental temperature for 1-2 hours.
-
Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Workflow for Co-solvent Selection
Caption: Workflow for selecting an appropriate co-solvent concentration.
Guide 2: Surfactant-Mediated Solubilization
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[12][18] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous phase.[19]
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene ethers (Brij®)
-
Zwitterionic: CHAPS, Zwittergent®
Troubleshooting:
-
Issue: My compound is still not fully dissolved, even with a surfactant.
-
Solution: Ensure you are using the surfactant at a concentration well above its CMC. Also, the choice of surfactant matters; some may be more effective than others for a particular compound.[12] Screening a small panel of surfactants is advisable. The hydrophilic-lipophilic balance (HLB) value can help in selecting appropriate surfactants.[12]
-
-
Issue: The surfactant is interfering with my assay.
Experimental Protocol: Surfactant Solubility Screening
-
Prepare stock solutions of different surfactants (e.g., 10% w/v Tween® 80, 10% w/v Brij® 35) in your aqueous buffer.
-
Prepare a series of dilutions of each surfactant in your buffer to cover a range of concentrations (e.g., 0.01%, 0.1%, 1%).
-
Add a known amount of solid Heraclenol 3'-O-beta-D-glucopyranoside or a small aliquot of a concentrated organic stock to each surfactant solution.
-
Mix vigorously (vortexing, sonication) until equilibrium is reached (this may take several hours).
-
Centrifuge to pellet any undissolved compound.
-
Analyze the supernatant to determine the compound's concentration.
Mechanism of Surfactant Solubilization
Caption: Micellar encapsulation of a hydrophobic compound by surfactants.
Guide 3: Cyclodextrin-Based Inclusion Complexation
The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like Heraclenol 3'-O-beta-D-glucopyranoside, forming a "host-guest" inclusion complex that is more water-soluble.[13][][24]
Commonly Used Cyclodextrins:
-
Beta-cyclodextrin (β-CD)
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Sulfobutylether-beta-cyclodextrin (SBE-β-CD, Captisol®)
HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.[23]
Troubleshooting:
-
Issue: The solubility enhancement is not as high as expected.
-
Solution: The stoichiometry of the complex (drug:CD ratio) is important. You may need to increase the concentration of the cyclodextrin. The size of the cyclodextrin cavity must also be appropriate for the guest molecule. For many compounds of this size, β-cyclodextrins are a good starting point.
-
-
Issue: How do I prepare the complex?
-
Solution: The complex can be prepared by mixing the compound and the cyclodextrin in the aqueous buffer. Techniques like sonication and gentle heating can facilitate complex formation. For more robust formulations, methods like kneading, co-precipitation, or freeze-drying can be used.
-
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).
-
Add an excess amount of solid Heraclenol 3'-O-beta-D-glucopyranoside to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.
-
Determine the concentration of the dissolved compound in each filtrate by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing CD concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.[3]
Mechanism of Cyclodextrin Complexation
Caption: Formation of a water-soluble inclusion complex.
Guide 4: pH Adjustment
Troubleshooting:
-
Issue: How do I determine the optimal pH for solubility?
-
Solution: A pH-solubility profile needs to be generated. This involves measuring the solubility of the compound across a range of pH values.
-
-
Issue: The optimal pH for solubility is not compatible with my experiment.
-
Solution: If the required pH compromises the stability of the compound or the integrity of your biological system, this method may not be suitable on its own. However, it can often be used in combination with other techniques, such as co-solvency.[25]
-
Experimental Protocol: pH-Solubility Profile Generation
-
Prepare a series of buffers covering a wide pH range (e.g., pH 3 to pH 10). A universal buffer system or a series of standard buffers (e.g., acetate, phosphate, borate) can be used.[26]
-
Add an excess of solid Heraclenol 3'-O-beta-D-glucopyranoside to each buffer.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
Measure the final pH of each saturated solution.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in each filtrate.
-
Plot the logarithm of the solubility against the pH to visualize the pH-solubility profile.
Summary of Solubilization Techniques
| Technique | Mechanism | Advantages | Considerations |
| Co-solvents | Reduces solvent polarity | Simple, effective for high concentrations | Potential for cytotoxicity; compound may precipitate on dilution |
| Surfactants | Micellar encapsulation | High solubilization capacity | Potential for protein denaturation and assay interference |
| Cyclodextrins | Inclusion complex formation | Low toxicity, can improve stability | Higher cost; requires appropriate host-guest size matching |
| pH Adjustment | Increases ionization | Simple, inexpensive | Only for ionizable compounds; required pH may not be biocompatible |
References
- Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC. (2022, May 25).
- Surfactants | Biochemical Assay Reagents. MedchemExpress.com.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applic
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews.
- Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Surfactants: physicochemical interactions with biological macromolecules - PMC.
- What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog.
- Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC. (2011, November 3).
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]. PubChem.
- Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6). ChemicalBook.
- Furanocoumarins: Biomolecules of Therapeutic Interest.
- Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2013, February 21). MDPI.
- Co-solvent – Knowledge and References. Taylor & Francis.
- Heraclenol 3'-O-beta-D-glucopyranoside. ChemFaces.
- Heraclenol 3'-O-beta-D-glucopyranoside. Sobekbio.
- Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6). BioCrick.
- Co-solvents.pptx. SlideShare.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- pH-Dependent Photoinduced Interconversion of Furocoumaric and Furocoumarinic Acids - PMC. (2021, May 10).
- 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
- Exp.
- Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of oxypeucedanin and prantschimgin - PMC.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemfaces.com [chemfaces.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. pH-Dependent Photoinduced Interconversion of Furocoumaric and Furocoumarinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. wjbphs.com [wjbphs.com]
- 12. jocpr.com [jocpr.com]
- 13. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications | MDPI [mdpi.com]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Co-solvents.pptx [slideshare.net]
- 18. Solubilization of Hydrophobic Dyes in Surfactant Solutions [mdpi.com]
- 19. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. scispace.com [scispace.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of oxypeucedanin and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing of Heraclenol 3'-O-beta-D-glucopyranoside in HPLC
Subject: Troubleshooting Peak Tailing of Heraclenol 3'-O-beta-D-glucopyranoside
Executive Summary
You are encountering peak tailing (Asymmetry Factor
Standard alkyl-bonded phases (C18) often fail to resolve this molecule symmetrically because the furanocoumarin core demands organic retention, while the glucose moiety interacts aggressively with residual silanols on the silica surface. The following guide deconstructs this mechanism and provides a self-validating troubleshooting protocol.
Diagnostic Workflow
Before altering chemistry, execute this logic flow to isolate the variable.
Figure 1: Systematic decision tree for isolating the root cause of peak asymmetry.
Technical FAQ & Troubleshooting Guide
Q1: Why does this specific glycoside tail on my C18 column when other coumarins do not?
The Mechanism: The tailing is likely caused by Secondary Silanol Interactions .
Heraclenol 3'-O-beta-D-glucopyranoside contains a glucose unit rich in hydroxyl (-OH) groups. Standard silica-based C18 columns, even "end-capped" ones, contain residual silanol groups (Si-OH) on the base particle.[1]
-
The Interaction: At neutral pH (or pH > 4), these silanols ionize to Si-O⁻.
-
The Drag: The glucose hydroxyls act as hydrogen bond donors/acceptors. As the hydrophobic furanocoumarin core drives retention via partition into the C18 ligands, the sugar moiety "drags" along the silica surface, interacting with these ionized silanols.
-
The Result: This secondary retention mechanism (Adsorption + Partition) causes the kinetic lag we see as tailing [1, 4].
Corrective Action: You must suppress silanol ionization. Ensure your mobile phase pH is below 3.0 . At pH 2.5, silanols are protonated (neutral) and less likely to interact with the sugar moiety.
Q2: I am using Methanol/Water. Should I switch solvents?
Recommendation: Yes, switch to Acetonitrile (ACN) and add a modifier.
Why?
-
Proticity: Methanol is a protic solvent and can participate in hydrogen bonding, which is sometimes helpful, but for furanocoumarins, Acetonitrile (aprotic) often provides sharper peaks because it disrupts the solute-stationary phase H-bonding more effectively than MeOH.
-
Pi-Pi Interactions: Furanocoumarins are planar aromatics. Acetonitrile has a distinct dipole that interacts favorably with the pi-electrons of the coumarin ring, often improving selectivity [2].
Recommended Mobile Phase Protocol:
| Component | Composition | Function |
|---|---|---|
| Solvent A | Water + 0.1% Formic Acid | Low pH (2.7) suppresses silanol ionization. |
| Solvent B | Acetonitrile + 0.1% Formic Acid | Aprotic elution strength; maintains pH control. |
| Gradient | 5% B to 95% B | Standard scouting gradient. |
Q3: My sample is dissolved in 100% DMSO. Could this be the cause?
Verdict: High Probability. [2]
The "Solvent Washout" Effect: Heraclenol glycosides are often isolated from natural sources (Angelica, Heracleum spp.) and dissolved in DMSO or MeOH for solubility. If you inject a 100% strong solvent plug onto a column equilibrated in 95% Water (Solvent A), the analyte molecules at the leading edge of the injection plug travel faster than those at the rear until the plug is diluted by the mobile phase.
-
Symptom: Distorted, fronting, or split peaks that look like tailing.[1]
-
Validation: Inject the sample at 1/10th the volume. If the peak shape improves, your solvent strength is the issue [3].
Protocol: Dilute your sample 1:1 or 1:4 with Solvent A (Water + 0.1% FA) before injection. If precipitation occurs, use a "sandwich injection" or reduce injection volume to <5 µL.
Q4: The peak is still tailing at pH 2.7. Is my C18 column the wrong tool?
Insight: Standard C18 columns rely solely on hydrophobic interaction. For planar, polar-functionalized molecules like Heraclenol glycosides, Phenyl-Hexyl or Polar-Embedded phases are superior.
Alternative Stationary Phases:
-
Phenyl-Hexyl:
-
Polar-Embedded C18:
Q5: Is temperature a variable I should tune?
Yes. Increase Temperature to 40°C - 50°C.
Thermodynamic Logic: Glycosides are bulky. Mass transfer (diffusion of the molecule in and out of the stationary phase pores) is slow at room temperature.
-
Viscosity: Higher temperature lowers mobile phase viscosity.
-
Kinetics: It increases the diffusion coefficient (
), sharpening the peak and reducing the term in the van Deemter equation (resistance to mass transfer).
Visualizing the Interaction Mechanism
Understanding the molecular orientation helps in selecting the right column.
Figure 2: Mechanism of secondary silanol interaction causing peak tailing.
Summary of Optimized Conditions
To resolve the tailing of Heraclenol 3'-O-beta-D-glucopyranoside, adopt this "Gold Standard" starting point:
| Parameter | Recommendation | Rationale |
| Column | Phenyl-Hexyl or Polar-Embedded C18 | |
| Mobile Phase A | Water + 0.1% Formic Acid | pH ~2.7 suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent reduces H-bonding competition. |
| Temperature | 40°C | Improves mass transfer kinetics of the bulky glycoside. |
| Injection | Dilute sample in MP A (or <20% Organic) | Prevents solvent washout/fronting. |
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link
-
Chrom Tech, Inc. (2025). Primary Causes of Peak Tailing in HPLC: Silanol Interactions & pH Effects.[1][3][6]Link
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections (Sample-Solvent Effects).[4]Link
-
Element Lab Solutions. Peak Tailing in HPLC: Secondary Silanol Interactions.Link
-
MDPI. (2020). Separation of New Coumarin Glycosides from Toddalia asiatica Using Phenyl-Bonded Silica.[7]Link
Sources
Technical Support Center: Optimizing Extraction of Heraclenol 3'-O-beta-D-glucopyranoside
Topic: Extraction & Isolation Protocols for Furanocoumarin Glycosides
Target Compound: Heraclenol 3'-O-
Introduction
Welcome to the Advanced Extraction Support Center. You are likely here because you are observing low yields, co-elution of impurities (such as Osthole or Columbianedin), or spontaneous hydrolysis of your target glycoside into its aglycone, Heraclenol.
Heraclenol 3'-O-
This guide synthesizes field-proven methodologies with mechanistic insights to help you maximize yield and purity.
Part 1: Pre-Extraction & Solvent Chemistry (The Foundation)
Q: I am using 100% Ethanol, but my yields are inconsistent. Should I switch solvents?
A: Yes, 100% Ethanol is likely too lipophilic for optimal extraction of this specific glycoside.
While coumarins (aglycones) dissolve well in pure alcohols, the attached glucose moiety significantly increases the polarity of Heraclenol 3'-O-
-
Recommendation: Switch to 70-80% Aqueous Methanol or 70% Aqueous Ethanol .
-
The Mechanism: The water fraction swells the plant cellulose, increasing mass transfer, while the alcohol solubilizes the coumarin skeleton. Methanol generally offers sharper chromatographic peaks and slightly better solubility for glycosides than ethanol, though ethanol is safer (Green Chemistry).
Solvent Efficiency Comparison Table:
| Solvent System | Target Solubility | Matrix Selectivity | Hydrolysis Risk | Recommended? |
| 100% n-Hexane | Negligible | High (Lipids only) | Low | NO (Defatting only) |
| 100% Ethanol | Moderate | Moderate | Low | NO (Yield loss) |
| 70% Aq. Ethanol | High | High | Low | YES (Preferred) |
| Water (Hot) | High | Low (High polysaccharides) | High (Enzymatic) | NO |
Q: Should I pre-treat the biomass?
A: Absolutely. Furanocoumarins are often accompanied by large amounts of lipophilic impurities (waxes, chlorophyll, essential oils).
-
Protocol: Perform a defatting step with Petroleum Ether or n-Hexane (Ratio 1:10 w/v) prior to the main extraction.
-
Benefit: This removes non-polar interferences without stripping the polar Heraclenol glycoside, significantly simplifying downstream HPLC/Column chromatography.
Part 2: Extraction Methodologies (The Engine)
Q: Reflux vs. Ultrasound (UAE). Which gives the highest yield for this glycoside?
A: We recommend Ultrasonic-Assisted Extraction (UAE) over traditional Reflux.
-
The Problem with Reflux: Prolonged boiling (even at 80°C) promotes thermal degradation and hydrolysis of the glycosidic bond.
-
The UAE Advantage: Acoustic cavitation disrupts cell walls mechanically, allowing for lower temperatures (<50°C) and shorter times (30-45 min), preserving the structural integrity of the glycoside.
Q: What are the optimal parameters for UAE?
Based on optimization studies for similar coumarin glycosides in Angelica species:
-
Solvent: 70% Methanol.
-
Solid-Liquid Ratio: 1:20 to 1:30 (g/mL).
-
Temperature: 45°C - 50°C. (Do not exceed 60°C).
-
Time: 30-40 minutes.
-
Frequency: 40 kHz (standard laboratory bath).
Critical Note: If you must use Reflux, limit extraction time to 60 minutes and ensure the solvent pH is neutral (pH 6.5-7.0) to prevent acid-catalyzed hydrolysis.
Part 3: Purification & Isolation (The Refinement)
Q: My silica column is degrading my compound. Why?
A: Silica gel is slightly acidic (pH 5-6). Prolonged exposure of acid-sensitive glycosides to silica can cause hydrolysis, converting your target back into Heraclenol (aglycone).
Alternative Stationary Phases:
-
Diaion HP-20 / D101 Macroporous Resin: Excellent for initial enrichment.
-
Sephadex LH-20: Ideal for separating glycosides based on molecular size and hydrogen bonding. Elute with MeOH.
-
Reverse Phase (C18): If using silica is unavoidable, neutralize it by washing with 1% Triethylamine (TEA) in hexane before equilibration, or move directly to preparative HPLC (C18) for the final step.
Q: How do I identify the peak on HPLC?
Standard HPLC Conditions for Heraclenol 3'-O-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).
-
Mobile Phase: Acetonitrile (A) : 0.1% Formic Acid in Water (B).
-
Gradient: 15% A (0 min)
35% A (20 min) 60% A (40 min). -
Detection: UV at 320-330 nm (Characteristic coumarin absorption).
-
Retention: The glycoside will elute earlier (more polar) than the aglycones (Heraclenol, Osthole).
Part 4: Visualizing the Workflow
Workflow Diagram: Optimized Isolation Protocol
Caption: Step-by-step isolation workflow optimized for polarity and stability.
Part 5: Troubleshooting & Stability (The Safety Net)
Q: I see a growing peak for "Heraclenol" (Aglycone) and a shrinking target peak. What is happening?
A: You are witnessing Hydrolysis .[3][4][5] This is the most common failure mode.
Root Cause Analysis:
-
pH is too low: Did you use high concentrations of acid (e.g., >1% Acetic Acid) in your mobile phase or extraction solvent?
-
Fix: Limit Formic/Acetic acid to 0.1% v/v.[6]
-
-
Temperature is too high: Did you reflux >80°C or rotary evaporate at high bath temps?
-
Fix: Keep all heating steps below 50°C.
-
-
Enzymatic Activity: In fresh plant material, endogenous
-glucosidases can cleave the sugar upon cell rupture.-
Fix: Use dried material or "kill" enzymes immediately by boiling in ethanol for 5 mins (if using fresh material).
-
Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving yield issues during extraction.
References
-
Zhao, H. T., Yang, J., & Chen, Q. F. (2023). A new coumarin glucoside from Angelica pubescens.[8] Natural Product Research. 8
-
MDPI. (2025). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI Open Access Journals. 2
-
ChemFaces. (2023). Heraclenol 3'-O-beta-D-glucopyranoside Certificate of Analysis. ChemFaces. 9
-
Clinical Gate. (2015). Chemical stability in dosage forms: Hydrolysis of esters and amides. Clinical Gate. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. iipseries.org [iipseries.org]
- 5. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]
- 6. longdom.org [longdom.org]
- 7. Extraction, isolation, and purification of furanocoumarins from invasive Heracleum sosnowskyi [epublications.vu.lt]
- 8. A new coumarin glucoside from Angelica pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemfaces.com [chemfaces.com]
Preventing degradation of Heraclenol 3'-O-beta-D-glucopyranoside during storage
Welcome to the technical support guide for Heraclenol 3'-O-beta-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable furanocoumarin glycoside throughout storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of natural product chemistry and extensive experience in handling sensitive bioactive compounds.
I. Understanding the Molecule: Why Stability is a Concern
Heraclenol 3'-O-beta-D-glucopyranoside is a complex molecule composed of a furanocoumarin aglycone (Heraclenol) linked to a glucose molecule via a glycosidic bond. This structure presents two primary points of vulnerability: the furanocoumarin core and the glycosidic linkage.
-
Furanocoumarin Core: Furanocoumarins are known to be sensitive to ultraviolet (UV) light.[1][2] This sensitivity can lead to photochemical reactions, including dimerization or oxidation, which alter the molecule's structure and biological activity.[1]
-
Glycosidic Bond: The O-glycosidic bond is susceptible to hydrolysis, a chemical reaction that breaks the bond and separates the sugar moiety from the aglycone.[3][4] This hydrolysis can be catalyzed by enzymes, acids, or even heat, and its rate is influenced by factors such as pH and temperature.[4][5][6]
Therefore, preventing degradation requires a multi-faceted approach that addresses both photodegradation and hydrolysis.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Heraclenol 3'-O-beta-D-glucopyranoside?
A1: For optimal long-term stability, solid Heraclenol 3'-O-beta-D-glucopyranoside should be stored under the following conditions:
-
Temperature: Refrigerate or freeze at 2-8°C.[7] Some suppliers recommend freezer storage to maintain product quality.[8]
-
Atmosphere: Store in a tightly sealed container, protected from air.[7][8] Inert gas (e.g., argon or nitrogen) backfilling is highly recommended to minimize oxidative degradation.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.[7][9] Furanocoumarins are well-documented to be photosensitive.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerate/Freeze) | Reduces molecular motion, slowing the rate of all potential degradation reactions. |
| Atmosphere | Tightly sealed, inert gas | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Protected from light (Amber vial) | Prevents photodegradation of the furanocoumarin core.[1][10] |
Q2: I've dissolved the compound in a solvent for my experiments. How should I store the solution?
A2: The stability of Heraclenol 3'-O-beta-D-glucopyranoside in solution is highly dependent on the solvent and storage conditions.
-
Solvent Choice: Use high-purity, anhydrous solvents such as DMSO, ethanol, or methanol.[7] Avoid acidic or strongly basic aqueous solutions, as these can promote hydrolysis of the glycosidic bond.[11][12]
-
Storage of Solutions: If immediate use is not possible, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. As with the solid compound, protect solutions from light. The stability of bioactive compounds in plant extracts is known to decrease over time, even under refrigeration.[9][13]
Q3: I'm observing a new, more polar spot on my TLC plate after storing my sample. What could this be?
A3: A new, more polar spot is a common indicator of hydrolysis. The cleavage of the glycosidic bond results in the formation of the aglycone (Heraclenol) and glucose. The aglycone is less polar than the parent glycoside, while the free glucose is highly polar. Depending on your TLC system, you may be observing the free sugar or other polar degradation products.
To confirm hydrolysis, you can use co-injection with a Heraclenol standard on HPLC or compare the retention time with a known standard.
Q4: Can I heat my solution to improve the solubility of Heraclenol 3'-O-beta-D-glucopyranoside?
A4: Gentle warming can be used to aid dissolution. One supplier suggests warming to 37°C and using an ultrasonic bath.[14] However, prolonged exposure to high temperatures should be avoided as it can accelerate both hydrolysis of the glycosidic bond and potential degradation of the furanocoumarin structure.[15][16] Studies on other furanocoumarins have shown that heat processing can lead to their degradation.[15][16]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of Heraclenol 3'-O-beta-D-glucopyranoside.
Problem 1: Loss of biological activity in my assay over time.
-
Potential Cause A: Hydrolysis to the aglycone. The biological activity of the glycoside may differ significantly from its aglycone. Hydrolysis would lead to a decrease in the concentration of the active compound.
-
Troubleshooting Steps:
-
Analyze for Degradation: Use an analytical technique like HPLC-UV or LC-MS to check the purity of your stored sample.[17] Compare the chromatogram to that of a freshly prepared sample.
-
Confirm Identity of Degradants: If new peaks are observed, use mass spectrometry to identify them. The mass of Heraclenol would be a key indicator of hydrolysis.
-
Preventive Measures: Review your storage protocol. Ensure the solvent is anhydrous and the storage temperature is sufficiently low. Avoid acidic or basic conditions.[11][18]
-
-
-
Potential Cause B: Photodegradation. Exposure to light, especially UV light, can alter the furanocoumarin structure, leading to a loss of activity.[1][10]
-
Troubleshooting Steps:
-
Work in Low-Light Conditions: Handle the compound and its solutions under subdued light.
-
Use Protective Containers: Store all samples in amber vials or wrap them in aluminum foil.
-
Analytical Confirmation: Photodegradation products can be complex. HPLC analysis may show a cluster of new, less-defined peaks.
-
-
Problem 2: Inconsistent results between experimental replicates.
-
Potential Cause: Incomplete dissolution or precipitation upon storage. Heraclenol 3'-O-beta-D-glucopyranoside may have limited solubility in certain solvents. If not fully dissolved, or if it precipitates out of solution during storage (especially at low temperatures), the actual concentration in your assay will be lower than expected and variable.
-
Troubleshooting Steps:
-
Visual Inspection: Before each use, visually inspect the solution for any precipitate.
-
Solubility Test: Determine the optimal solvent for your required concentration. You may need to use a co-solvent system.
-
Gentle Re-solubilization: If precipitation is observed after cold storage, allow the vial to warm to room temperature and use sonication to ensure the compound is fully redissolved before use.[14]
-
-
IV. Experimental Workflows & Diagrams
Workflow for Preparing and Storing Stock Solutions
Caption: Workflow for stock solution preparation and storage.
Decision Tree for Troubleshooting Degradation
Sources
- 1. [Photobiophysics of furanocoumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Catalysts for the Hydrolysis of Glycosidic Bonds in Oligosaccharides Using a Spectrophotometric Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemfaces.com [chemfaces.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. INFLUENCE OF UV ON FURANOCOUMARINS IN RUTA GRAVEOLENS LEAVES - ishs [ishs.org]
- 11. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Prolonged storage of extracts reduces efficacy - Universitas Airlangga Official Website [unair.ac.id]
- 14. biocrick.com [biocrick.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of maturity, processing, and storage on the furanocoumarin composition of grapefruit and grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of phototoxic furanocoumarins in natural cosmetics using SPE with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Validation & Comparative
Heraclenol vs. Heraclenol 3'-O-beta-D-glucopyranoside: A Comparative Bioactivity Guide and a Call for Further Research
For researchers and drug development professionals navigating the vast landscape of natural products, furanocoumarins isolated from Heracleum species present a compelling area of study.[1][2] These compounds are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among these, Heraclenol has emerged as a molecule of interest. However, a critical question for advancing its therapeutic potential is understanding how its biological activity is modulated by glycosylation. This guide provides a comparative overview of Heraclenol and its glycosylated form, Heraclenol 3'-O-beta-D-glucopyranoside, highlighting the current state of knowledge and underscoring the significant research gaps that need to be addressed.
Introduction to Heraclenol and its Glycoside
Heraclenol is a furanocoumarin that has been isolated from various plant species, including those of the Heracleum and Angelica genera.[1][4] Structurally, it is characterized by a furan ring fused with a coumarin core. Heraclenol 3'-O-beta-D-glucopyranoside is the glycosidic form of Heraclenol, where a glucose molecule is attached at the 3'-position of the Heraclenol structure. While the aglycone, Heraclenol, has been the subject of several bioactivity studies, its glycoside remains largely unexplored. A comprehensive review of the scientific literature reveals a significant lack of studies directly comparing the bioactivity of Heraclenol and its 3'-O-beta-D-glucopyranoside derivative.
Known Bioactivities of Heraclenol (the Aglycone)
Heraclenol has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation.
Anticancer Activity
Heraclenol has been shown to inhibit the proliferation of melanoma cells and induce cell cycle arrest at the G2/M phase at concentrations ranging from 0.1 to 1.0 μM.[4] In combination with UVA radiation, Heraclenol was found to increase the phosphorylation of Chk1 and reduce the phosphorylation of cdc2 (Thr 161) in melanoma cells, suggesting a mechanism involving the DNA damage response pathway.[4] Furthermore, in vivo studies using a B16F10 melanoma mouse model showed that intraperitoneal administration of Heraclenol (0.3, 0.5, or 1.0 mg/kg) reduced tumor growth and final tumor weight.[4]
Antibacterial Activity
Heraclenol, derived from the fruits of Angelica lucida, has been reported to possess antibacterial properties.[4] While specific details on the spectrum of activity and minimum inhibitory concentrations (MICs) are not extensively documented in the provided search results, its potential as an antimicrobial agent is noted.
Germination Inhibition
Beyond its effects on mammalian cells and bacteria, Heraclenol also acts as a germination inhibitor in parsley and lettuce seeds, indicating a broader range of biological effects.[4]
It is important to note that many studies on Heraclenol have not specified the stereochemistry of the compound used. The principle of chirality is fundamental in pharmacology, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Future research should focus on evaluating the bioactivity of the individual enantiomers of Heraclenol.
The Glycosylation Factor: What Can We Hypothesize for Heraclenol 3'-O-beta-D-glucopyranoside?
In the absence of direct experimental data for Heraclenol 3'-O-beta-D-glucopyranoside, we can draw upon the broader knowledge of flavonoid and furanocoumarin glycosides to formulate hypotheses about how the addition of a glucose moiety might influence its bioactivity.
Glycosylation is a common modification of natural products that can significantly alter their physicochemical properties, such as solubility, stability, and bioavailability. These changes, in turn, can have a profound impact on their biological activity.
-
Impact on Solubility and Bioavailability: The addition of a hydrophilic sugar molecule generally increases the water solubility of a compound. This could potentially enhance the bioavailability of Heraclenol, leading to improved therapeutic efficacy.
-
Modulation of Activity: Glycosylation can sometimes lead to a decrease in the intrinsic activity of a compound by sterically hindering its interaction with a biological target. However, in other cases, the glycoside can act as a prodrug, being hydrolyzed by enzymes in the body to release the active aglycone at the site of action. The sugar moiety can also play a role in targeting specific tissues or cells.
-
Antioxidant and Anti-inflammatory Properties: For many flavonoids, glycosylation can influence their antioxidant and anti-inflammatory activities.[5][6][7][8] The position and type of sugar can affect the radical scavenging capacity and the ability to modulate inflammatory pathways.[9]
A study on (Z)-3-hexenyl-β-D-glucopyranoside demonstrated potent and specific cytotoxic activity against pancreatic cancer cells, inducing apoptosis and cell cycle arrest.[10][11] This highlights that glycosides themselves can possess significant bioactivity, which may differ from their aglycones.
Proposed Experimental Workflow for a Comparative Bioactivity Study
To address the current knowledge gap, a systematic comparative study of Heraclenol and Heraclenol 3'-O-beta-D-glucopyranoside is essential. The following experimental workflow is proposed for researchers in the field.
Figure 1. Proposed experimental workflow for the comparative bioactivity analysis of Heraclenol and its glycoside.
Step-by-Step Methodologies
1. Compound Isolation and Purification:
-
Source Material: Obtain plant material known to contain Heraclenol and its glycoside (e.g., Heracleum species).
-
Extraction: Perform solvent extraction (e.g., using methanol or ethanol) followed by liquid-liquid partitioning to obtain a crude extract.
-
Chromatographic Separation: Employ column chromatography (e.g., silica gel, Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Heraclenol and Heraclenol 3'-O-beta-D-glucopyranoside.
-
Structural Elucidation: Confirm the structures and purity of the isolated compounds using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).
2. In Vitro Anticancer Activity Assessment (MTT Assay):
-
Cell Lines: Select a panel of cancer cell lines (e.g., melanoma, breast, colon) and a normal cell line for cytotoxicity comparison.
-
Cell Culture: Culture the cells in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of Heraclenol and Heraclenol 3'-O-beta-D-glucopyranoside for 24, 48, and 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength to determine cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound and cell line.
3. In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay):
-
Cell Line: Use a macrophage cell line (e.g., RAW 264.7).
-
Stimulation: Pre-treat cells with various concentrations of Heraclenol and its glycoside for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitrite Measurement: After 24 hours, measure the amount of nitric oxide (NO) produced in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the compounds on NO production.
Data Summary and Comparison
The following table summarizes the known bioactivity data for Heraclenol and provides a template for the expected data from a comparative study with its glycoside.
| Bioactivity | Compound | Cell Line/Model | Key Findings | Reference |
| Anticancer | Heraclenol | Melanoma cells | Inhibits proliferation, G2/M cell cycle arrest (IC50: 0.1-1.0 μM) | [4] |
| Heraclenol | B16F10-bearing mice | Reduces tumor growth (0.3-1.0 mg/kg, i.p.) | [4] | |
| Heraclenol 3'-O-beta-D-glucopyranoside | - | Data not available | - | |
| Antibacterial | Heraclenol | - | Reported antibacterial activity | [4] |
| Heraclenol 3'-O-beta-D-glucopyranoside | - | Data not available | - | |
| Germination Inhibition | Heraclenol | Parsley and lettuce seeds | Acts as a germination inhibitor | [4] |
| Heraclenol 3'-O-beta-D-glucopyranoside | - | Data not available | - |
Conclusion and Future Directions
While Heraclenol shows promise as a bioactive natural product, the influence of glycosylation on its therapeutic potential remains a significant unknown. The lack of comparative data between Heraclenol and Heraclenol 3'-O-beta-D-glucopyranoside highlights a critical gap in the current understanding of these furanocoumarins. The proposed experimental workflow provides a clear path forward for researchers to elucidate the structure-activity relationship and potentially unlock new therapeutic applications. Future studies should not only directly compare the bioactivities of the aglycone and its glycoside but also investigate the underlying mechanisms of action and the pharmacokinetic profiles of these compounds. Such research is crucial for the rational design and development of novel drugs derived from these fascinating natural products.
References
- BenchChem. (2025). Comparative Bioactivity of (-)-Heraclenol and (+)
- TargetMol. (n.d.). Heraclenol | Antibacterial.
- Plants of the Genus Heracleum as a Source of Coumarin and Furanocoumarin. (2014). Journal of Medicinal Plants Research.
- Heracleum sosnowskyi Manden. in the Context of Sustainable Development: An Aggressive Invasive Species with Potential for Utilisation in the Extraction of Furanocoumarins and Essential Oils. (2026). MDPI.
- Chemical Composition and Biological Activity of Species of the Genus Heracleum. (2023).
- Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells. (2023). Molecular and Cellular Biochemistry.
- Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells. (2023).
- Anti-inflammatory activities of flavonoid deriv
- Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark. (2017).
- Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O- β -D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae). (2018).
- Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB P
- A Review of Classification, Biosynthesis, Biological Activities and Potential Applic
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Chemical Composition and Biological Activity of Species of the Genus Heracleum | Georgian Scientists [journals.4science.ge]
- 3. mdpi.com [mdpi.com]
- 4. Heraclenol | Antibacterial | TargetMol [targetmol.com]
- 5. Anti-inflammatory activities of flavonoid derivates [hrcak.srce.hr]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectral data validation for Heraclenol 3'-O-beta-D-glucopyranoside structure
Comparative NMR Validation Guide: Heraclenol 3'-O- -D-Glucopyranoside
Executive Summary
The structural validation of furanocoumarin glycosides is frequently complicated by the flexibility of the isoprenoid side chain and the existence of regioisomers. Heraclenol 3'-O-
This guide provides a definitive, self-validating protocol for confirming the 3'-O-regioisomer. By leveraging the Glycosylation Shift Rule and specific HMBC (Heteronuclear Multiple Bond Coherence) correlations, researchers can objectively verify the structure without relying solely on retention time matching.
Structural Context & Isomeric Challenges
Heraclenol is an 8-substituted psoralen derivative carrying a 2,3-dihydroxy-3-methylbutyl side chain. The presence of two hydroxyl groups creates the potential for positional isomerism upon glycosylation.
The Isomeric Landscape
| Compound | Substitution Site | Carbon Type | Steric Environment |
| Heraclenol (Aglycone) | None | Free OH at C-2', C-3' | N/A |
| 3'-O-Glucoside (Target) | C-3' | Tertiary Carbon | Hindered (Quaternary center) |
| 2'-O-Glucoside (Alternative) | C-2' | Secondary Carbon | Accessible (Methine) |
Scientific Insight: The 3'-O-glycosidation is chemically significant because it occurs at a tertiary alcohol, a linkage often less stable and more difficult to form enzymatically than the 2'-O-analogue. Misidentification often occurs when researchers assume the sugar is attached to the less hindered secondary alcohol (C-2').
Comparative NMR Analysis
The following data compares the diagnostic chemical shifts of the target compound against its primary alternatives. Data is standardized for Methanol-
Table 1: Diagnostic C NMR Chemical Shift Comparison ( , ppm)
| Position | Carbon Type | Heraclenol (Aglycone) | 3'-O-Glucoside (Target) | 2'-O-Glucoside (Alternative) | |
| C-2' | CH-OH | 76.5 | 75.0 - 76.0 | 84.0 - 86.0 | Upfield shift (-1.0) |
| C-3' | C-OH (quat) | 73.0 | 79.0 - 81.0 | 71.5 - 72.5 | Downfield shift (+7.0) |
| C-1'' | Anomeric | N/A | 99.0 - 101.0 | 100.0 - 102.0 | N/A |
| C-4'/5' | Methyls | 25.5 | 22.0 - 24.0 | 25.0 - 26.0 | Slight Upfield |
Interpretation: The "Smoking Gun" for the 3'-O-isomer is the +7 ppm downfield shift of the quaternary C-3' carbon . Conversely, if the C-2' signal shifts downfield to ~85 ppm, the structure is the 2'-O-isomer.
Table 2: Key HMBC Correlations (The Definitive Proof)
| Correlation | 3'-O-Glucoside (Target) | 2'-O-Glucoside (Alternative) |
| H-1'' (Sugar) | Strong correlation to C-3' (~80 ppm) | Strong correlation to C-2' (~85 ppm) |
| H-2' (Sidechain) | Correlates to C-3' (shifted) | Correlates to C-3' (unshifted) |
Experimental Validation Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) , this protocol includes a "Self-Validating" hydrolysis step.
Step 1: Sample Preparation & 1D NMR
-
Dissolve 5-10 mg of isolated compound in 0.6 mL MeOD (Methanol-
). Note: Avoid DMSO- initially as hydroxyl protons can obscure the sugar region, though DMSO is useful if OH coupling constants are needed. -
Acquire
H NMR (64 scans) and C NMR (1024+ scans). -
Checkpoint: Verify the presence of the furanocoumarin skeleton (doublets at
7.6-8.0 and 6.3-6.4 for the lactone ring).
Step 2: 2D NMR Configuration (HSQC & HMBC)
-
HSQC: Use to identify the protonated carbons. Locate the anomeric proton H-1'' (
~4.5-5.0 ppm) and the side chain H-2' ( ~3.8-4.5 ppm). -
HMBC: Set long-range coupling delay to 8 Hz (
). -
Target Verification: Look for the cross-peak between H-1'' and the quaternary carbon at
~80 ppm.
Step 3: Acid Hydrolysis (The Self-Validating Step)
Why this is mandatory: NMR alone can sometimes be ambiguous if impurities overlap. Hydrolysis proves the sugar identity and the aglycone structure.
-
Dissolve 2 mg of compound in 2M HCl/MeOH (1:1).
-
Reflux at 80°C for 2 hours.
-
Extract with Ethyl Acetate.[2]
-
Aqueous Phase: Neutralize and check TLC against D-Glucose standard.
-
Organic Phase: Analyze by
H NMR. The spectrum must match Heraclenol aglycone perfectly (C-3' returns to ~73 ppm).
Visualization of Logic & Workflows
Diagram 1: Structural Validation Decision Tree
This workflow illustrates the logical path to confirm the 3'-O-isomer over the 2'-O-isomer.
Caption: Decision matrix for distinguishing Heraclenol regioisomers using NMR chemical shifts and HMBC correlations.
Diagram 2: HMBC Correlation Topology
Visualizing the specific atomic connections required for confirmation.
Caption: The critical HMBC correlation (Green Arrow) that uniquely identifies the 3'-O-linkage over the 2'-O-linkage.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
- Sarker, S. D., & Nahar, L. (2006). Chemistry for Pharmacy Students: General, Organic and Natural Product Chemistry. Wiley.
- Teng, C. M., et al. (1992). Antiplatelet agents isolated from Angelica species. Biochimica et Biophysica Acta.
-
PubChem. (2025).[4] Heraclenol 3'-O-glucoside Compound Summary. Retrieved from [Link]
A Researcher's Guide to Certified Reference Materials for Heraclenol 3'-O-beta-D-glucopyranoside Analysis
In the precise world of natural product analysis, the accuracy of quantification is fundamentally tethered to the quality of the reference material. For researchers and drug development professionals investigating Heraclenol 3'-O-beta-D-glucopyranoside, a furanocoumarin glycoside with notable biological activities, the choice of a certified reference material (CRM) is a critical decision that dictates the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of the available reference materials for Heraclenol 3'-O-beta-D-glucopyranoside, and for instances where a formal CRM is unavailable, outlines a rigorous workflow for the qualification of secondary or in-house reference standards.
The Landscape of Reference Materials for Heraclenol 3'-O-beta-D-glucopyranoside
A thorough search for certified reference materials for Heraclenol 3'-O-beta-D-glucopyranoside reveals a limited landscape. While commercial suppliers offer this compound as a reference standard, it is crucial to distinguish between a "reference standard" and a "certified reference material." A CRM is accompanied by a certificate that provides the property value, its uncertainty, and a statement of metrological traceability. In contrast, a reference material may have a stated purity but lack the comprehensive characterization and traceability of a CRM.
Currently, ChemFaces offers Heraclenol 3'-O-beta-D-glucopyranoside with a certificate of analysis indicating a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) and identity confirmed by ¹H-NMR.[1] While this provides a valuable starting point, for rigorous quantitative applications, especially in a regulatory context, further characterization and comparison against a primary standard, if available, or a well-qualified in-house standard, is advisable.
Comparative Analysis: Key Quality Attributes
When comparing a commercially available reference standard with an in-house prepared or alternative source, a comprehensive evaluation of several key quality attributes is essential. The following table outlines the critical parameters and the analytical techniques for their assessment.
| Quality Attribute | Analytical Technique(s) | Purpose | Acceptance Criteria (Typical) |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy | Unambiguously confirms the chemical structure of the material. | Spectroscopic data must be consistent with the known structure of Heraclenol 3'-O-beta-D-glucopyranoside. |
| Purity (Chromatographic) | HPLC-UV/DAD, UPLC-UV/DAD | Quantifies the main peak and detects organic impurities. | Purity ≥98.0%. Individual impurities ≤0.5%. |
| Purity (Absolute) | Quantitative NMR (qNMR) | Determines the absolute purity (potency) without the need for a separate reference standard of the same compound. | Provides a traceable purity value with a stated uncertainty. |
| Water Content | Karl Fischer Titration | Quantifies the amount of water in the material, which affects the true concentration. | Typically ≤1.0%. |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Identifies and quantifies any solvents remaining from the synthesis or purification process. | Must be within limits set by pharmacopeias (e.g., USP <467>). |
| Inorganic Impurities | Sulfated Ash/Residue on Ignition | Determines the content of non-volatile inorganic impurities. | Typically ≤0.1%. |
| Physical Properties | Appearance, Solubility | Provides basic characterization of the material. | White to off-white powder, soluble in specified solvents. |
Experimental Protocols for Qualification and Comparison
For laboratories that need to qualify a new batch of reference material or compare a commercial standard against an in-house isolate, the following experimental workflow is recommended.
Workflow for Qualifying a Secondary Reference Standard
Caption: Workflow for qualifying a secondary reference standard.
Step-by-Step HPLC-UV Method for Purity Determination
A robust HPLC method is crucial for determining the chromatographic purity of Heraclenol 3'-O-beta-D-glucopyranoside and for its routine analysis. While a specific validated method for this compound is not widely published, a general method for furanocoumarin glycosides can be adapted and validated.
-
Chromatographic System:
-
HPLC or UPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Autosampler Temperature: 10 °C.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: 90% B
-
35-36 min: 90% to 10% B
-
36-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Wavelength: Monitor at the UV maximum of Heraclenol 3'-O-beta-D-glucopyranoside (approximately 254 nm and 300 nm). A DAD allows for peak purity assessment.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference material in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Peak purity should be assessed using the DAD to ensure no co-eluting impurities.
-
Decision Framework for Reference Material Selection
Caption: Decision tree for selecting a suitable reference material.
Conclusion
The selection of a reference material for the analysis of Heraclenol 3'-O-beta-D-glucopyranoside requires careful consideration due to the limited availability of formally certified reference materials. While commercially available standards provide a convenient option, a thorough understanding of their characterization is necessary. For researchers requiring a high degree of accuracy and traceability, the qualification of a secondary reference standard through a comprehensive analytical workflow is a robust approach. By following the experimental protocols and decision frameworks outlined in this guide, scientists and drug development professionals can ensure the quality and reliability of their analytical data, ultimately leading to more robust and reproducible research outcomes.
References
-
Waters Corporation. (n.d.). Simultaneous Quantification of 16 Furanocoumarins in Essential Oils Using a Robust and Sensitive Triple Quad LC-MS/MS Method. Retrieved from [Link]
- Dugrand-Judek, A., Olry, A., Hehn, A., Costantino, G., Ollitrault, P., Bourgaud, F., & Froelicher, Y. (2015).
-
World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]
Sources
Beyond HPLC: A Comparative Guide to Absolute Purity Determination of Heraclenol 3'-O-β-D-glucopyranoside via qNMR
Executive Summary: The Reference Standard Paradox
Heraclenol 3'-O-
-
The Problem: To determine purity via HPLC-UV, you need a certified reference standard. However, if you are the one isolating or synthesizing the molecule, you are the source of the primary material. There is no commercial standard to calibrate against.[1]
-
The Solution: Quantitative NMR (qNMR).[1][2][3][4][5][6][7] Unlike chromatography, qNMR is a primary ratio method. It does not require a reference standard of the analyte. It only requires a reference standard of any suitable pure compound (Internal Standard) to establish traceability to the International System of Units (SI).
This guide details the transition from relative chromatographic methods to absolute metrological quantification using 1H-qNMR.[1]
Strategic Comparison: qNMR vs. Chromatographic Alternatives
The following table contrasts the three dominant methodologies for purity assessment of coumarin glycosides.
| Feature | HPLC-UV (Diode Array) | LC-MS/MS | 1H-qNMR |
| Principle | Relative (Beer-Lambert Law) | Relative (Ionization efficiency) | Absolute (Spin counting) |
| Reference Standard | Required (Analyte-specific) | Required (Analyte-specific) | Not Required (Universal IS used) |
| Response Factor | Variable (depends on chromophore) | Highly Variable (matrix effects) | Uniform (1:1 proton response) |
| Purity Scope | Chromatographic purity only (misses salts/water) | Mass purity only (misses non-ionizables) | True Mass Balance (detects solvent, water, salts) |
| Sample Recovery | Non-destructive (if prep-scale) | Destructive | Non-destructive |
| Precision (RSD) | 0.5% - 2.0% | 2.0% - 5.0% | < 0.5% (Metrological grade) |
Decision Matrix: When to use which?
Figure 1: Decision matrix for selecting the appropriate purity assessment technique.
Technical Deep Dive: The qNMR Workflow
To validate the purity of Heraclenol 3'-O-
Phase 1: Material Selection
1. Solvent System:
-
Rationale: Furanocoumarin glycosides exhibit poor solubility in CDCl3.[1] While D2O is possible, it causes the exchange of hydroxyl protons (sugar -OH), potentially complicating the baseline. DMSO-d6 ensures full solubility and stabilizes -OH signals, though we will quantify on non-exchangeable CH protons to be safe.[1]
2. Internal Standard (IS) Candidate:
-
Choice: 3,5-Dinitrobenzoic acid (3,5-DNBA) .[1]
-
Rationale:
-
Spectral Window: Heraclenol glycoside has signals in the aliphatic (1-2 ppm), sugar (3-5.5 ppm), and coumarin aromatic (6.5-8.3 ppm) regions.[1]
-
IS Signal: 3,5-DNBA provides distinct aromatic signals at
8.9 - 9.2 ppm , a "silent region" for most natural products, ensuring zero overlap.[1] -
Properties: Non-hygroscopic, chemically stable, and available in TraceCERT® (NIST-traceable) grade.[1]
-
Phase 2: Gravimetric Preparation (The Critical Step)
In qNMR, the largest source of error is weighing. Follow this "Metrological Weighing" protocol:
-
Balance: Use a micro-balance (readability
mg or better). -
Analyte: Weigh approx. 10-15 mg of Heraclenol 3'-O-
-D-glucopyranoside directly into the NMR tube or a minimal volume vial. Record mass ( ) to 0.001 mg precision. -
Internal Standard: Weigh approx. 5-8 mg of 3,5-DNBA.[1] Record mass (
).[1]-
Target Molar Ratio: Aim for a 1:1 to 3:1 molar ratio (Analyte:IS) to ensure comparable signal intensities.
-
-
Solvation: Add ~0.6 mL DMSO-d6. Vortex until completely dissolved. Inspect for particulates (Tyndall effect).[1]
Phase 3: NMR Acquisition Parameters
Standard 1H parameters are insufficient for quantification.[1] You must modify the pulse sequence to allow full relaxation.
| Parameter | Setting | Rationale |
| Pulse Angle | 90° | Maximizes signal intensity per scan.[1][3] |
| Relaxation Delay ( | Must be | |
| Spectral Width | 20 ppm (-2 to 18 ppm) | Ensures accurate baseline definition.[1] |
| Number of Scans (NS) | 16 - 64 | Aim for Signal-to-Noise (S/N) ratio > 150:1 for the target peaks. |
| Temperature | 298 K (25°C) | Constant temperature prevents chemical shift drift during acquisition.[1] |
| Spinning | Off | Prevents spinning sidebands which can interfere with integration.[1] |
| 13C Decoupling | On (GARP) | Optional but recommended: Removes 13C satellites (1.1% of signal) that might overlap with integration limits.[1] |
Phase 4: Processing and Calculation
-
Phasing: Manual phasing is mandatory.[1] Auto-phasing often distorts baselines.[1]
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.
-
Signal Selection:
-
Calculation:
Where:
- : Purity of Sample (Mass fraction)
- : Integrated Area[1][6]
- : Number of protons contributing to the signal (e.g., H-4 = 1)[1]
-
: Molecular Weight (Heraclenol glucoside
466.44 g/mol )[1] - : Mass weighed
- : Certified purity of Internal Standard
Visualizing the Workflow
Figure 2: Step-by-step qNMR experimental workflow.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005).[1][6] Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. Link[1]
-
BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate (DMSO-d6). BIPM qNMR Guidelines. Link
-
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51–59. Link[1]
-
Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5–26. Link[1]
-
PubChem. (2025).[1] Heraclenol Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. PhytoBank: Showing kaempferol 3-O-sophoroside-7-O-beta-D-glucopyranoside (PHY0024656) [phytobank.ca]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. bipm.org [bipm.org]
- 6. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 7. bipm.org [bipm.org]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Heraclenol 3'-O-beta-D-glucopyranoside
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling Heraclenol 3'-O-beta-D-glucopyranoside. As the toxicological properties of this specific compound have not been fully investigated, a risk-based approach grounded in the precautionary principle is mandatory.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure personnel safety and laboratory integrity.
Hazard Identification and Risk Assessment
Heraclenol 3'-O-beta-D-glucopyranoside is a furanocoumarin glycoside, a class of compounds known for significant biological activity.[2][3] While specific toxicity data for this molecule is unavailable, its parent class, furanocoumarins, are associated with hazards such as enzyme inhibition and photosensitivity.[3][4] Therefore, it must be handled as a potentially hazardous substance.
Chemical and Physical Properties
A clear understanding of the substance's properties is foundational to a robust safety plan.
| Property | Value | Source |
| Molecular Formula | C22H26O11 | [5] |
| Molecular Weight | 466.4 g/mol (approx.) | [5] |
| Physical Description | Powder | [5][6] |
| CAS Number | 32207-10-6 | [5] |
| Storage | Store in a sealed container, cool and dry.[6] | BioCrick[6] |
Anticipated Hazards Based on Chemical Class
Given the lack of specific data, we extrapolate potential risks from known furanocoumarins and general handling guidelines for hazardous chemical powders.
| Potential Hazard | Rationale and Causality |
| Respiratory Irritation | As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring) and may cause respiratory tract irritation if inhaled.[7][8] |
| Skin and Eye Irritation | Direct contact with the powder or solutions may cause skin irritation or serious eye irritation/damage.[7][8] |
| Acute Oral Toxicity | Many biologically active compounds are harmful if swallowed. Accidental ingestion via contaminated hands is a primary risk.[8] |
| Allergic Skin Reaction | Some related compounds can act as sensitizers, causing an allergic skin reaction upon contact. |
| Photosensitization | Furanocoumarins are known to be photosensitizing agents, which can cause skin inflammation or hyperpigmentation upon exposure to UV light. This risk must be assumed. |
| Enzyme Inhibition | Furanocoumarins are well-documented inhibitors of cytochrome P450 enzymes, which can alter the metabolism of other substances.[3][9] While primarily a concern in vivo, this underscores its potent bioactivity. |
Operational Risk Assessment Workflow
The risk of exposure is not static; it escalates with the energy applied to the material. The following workflow illustrates the increasing potential for exposure during common laboratory procedures.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE must correspond to the specific task being performed.
Task-Specific PPE Requirements
| Task | Gloves | Gown / Body Protection | Eye / Face Protection | Respiratory Protection |
| Receiving/Moving Sealed Containers | Single pair of nitrile gloves. | Lab coat. | Safety glasses. | Not required. |
| Weighing Powder / Aliquoting | Double-gloving with chemical-resistant nitrile gloves (ASTM D6978).[10] | Disposable, solid-front gown with tight-fitting cuffs. | Goggles and a full-face shield.[10] | Required: N95-certified respirator or higher. |
| Preparing Stock Solutions | Double-gloving with chemical-resistant nitrile gloves. | Disposable, solid-front gown with tight-fitting cuffs. | Goggles. | Recommended if not in a fume hood. |
| Administering to Cultures / Assays | Single pair of nitrile gloves. | Lab coat or disposable gown. | Safety glasses. | Not required if in a biosafety cabinet. |
| Spill Cleanup | Double-gloving with chemical-resistant nitrile gloves. | Disposable, chemical-resistant gown or coverall. | Goggles and a full-face shield. | Required: N95-certified respirator or higher. |
| Waste Disposal | Double-gloving with chemical-resistant nitrile gloves. | Disposable gown. | Goggles. | Recommended. |
Rationale for PPE Selection
-
Gloves: Powder-free nitrile gloves are specified to prevent chemical permeation and avoid aerosolizing the compound via glove powder.[11] Double-gloving is critical when handling the concentrated powder, as it allows for the safe removal of a contaminated outer glove without exposing the skin.[11]
-
Gown: A disposable, solid-front gown prevents contamination of personal clothing. The tight-fitting cuffs should be tucked under the inner glove to create a secure barrier.
-
Eye/Face Protection: Safety glasses alone are insufficient.[10] Goggles provide a seal around the eyes to protect from airborne powder and splashes. A face shield worn over goggles offers a final barrier for the entire face, which is crucial when weighing powder outside of a containment hood.[10][12]
-
Respiratory Protection: Due to the unknown inhalation toxicity and fine powder form, an N95 respirator is the minimum requirement when handling the substance outside of a certified chemical fume hood or biological safety cabinet (BSC). This prevents inhalation of aerosolized particles.[12]
Safe Handling and Decontamination Procedures
PPE is the last line of defense. Proper engineering controls and handling techniques are paramount.
-
Engineering Controls: All manipulations of powdered Heraclenol 3'-O-beta-D-glucopyranoside (e.g., weighing, reconstituting) must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to contain any dust generated.[1][8]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. Doffing should be performed in a manner that contains contaminants.
Sources
- 1. fishersci.com [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. US8343559B1 - Furanocoumarin removal from grapefruit juice by edible fungal hyphae - Google Patents [patents.google.com]
- 5. chemfaces.com [chemfaces.com]
- 6. biocrick.com [biocrick.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pppmag.com [pppmag.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
